3-Acetyl-2,4-dimethylfuran
Overview
Description
3-Acetyl-2,4-dimethylfuran is a chemical compound with the empirical formula C8H10O2 . It has a molecular weight of 138.16 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .
Physical and Chemical Properties Analysis
This compound has a refractive index of 1.492 (lit.), a boiling point of 83 °C/11 mmHg (lit.), and a density of 1.066 g/mL at 25 °C (lit.) .Safety and Hazards
3-Acetyl-2,4-dimethylfuran is a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place .
Future Directions
The Ministry of Health, Labour and Welfare (MHLW) in Japan has announced that 3-acetyl-2,5-dimethylfuran is scheduled to be deleted from the Essence list of 18 kinds on Dec. 31, 2022 . From Jan. 1, 2023, enterprises shall stop manufacturing, importing, processing, or using food additive 3-acetyl-2,5-dimethylfuran as well as preparations and foods containing 3-acetyl-2,5-dimethylfuran .
Properties
IUPAC Name |
1-(2,4-dimethylfuran-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-4-10-7(3)8(5)6(2)9/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBHNHANEHGMAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342201 | |
Record name | 3-ACETYL-2,4-DIMETHYLFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32933-07-6 | |
Record name | 3-ACETYL-2,4-DIMETHYLFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 32933-07-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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